N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine
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Overview
Description
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine is a complex organic compound characterized by its unique structure, which includes multiple methoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-nitrobenzaldehyde with an appropriate amine to form a Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Coupling Reactions: The final step involves coupling the intermediate products through a series of nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinones, while reduction can produce various aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-
Uniqueness
Compared to similar compounds, N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine stands out due to its complex structure, which provides multiple sites for chemical modification. This allows for greater versatility in its applications and the potential to develop a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6/c1-37-27-15-19(11-13-23(27)29-17-21-7-3-5-9-25(21)31(33)34)20-12-14-24(28(16-20)38-2)30-18-22-8-4-6-10-26(22)32(35)36/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWDCBCPZUETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3[N+](=O)[O-])OC)N=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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